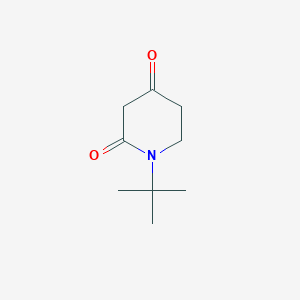

1-Tert-butylpiperidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)10-5-4-7(11)6-8(10)12/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULPPKYDOKRGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(=O)CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90608-67-6 | |

| Record name | 1-(tert-butyl)piperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Piperidine 2,4 Dione Scaffolds

The piperidine-2,4-dione framework is a well-established and versatile scaffold in organic and medicinal chemistry. rsc.orgsolubilityofthings.com These structures are integral to a wide array of natural products and have been extensively utilized in the development of pharmaceutically active compounds. rsc.orgresearchgate.net The inherent reactivity of the dione (B5365651) system provides a convenient platform for the construction of functionalized piperidine (B6355638) derivatives, which are known to exhibit a broad spectrum of biological activities. rsc.orgresearchgate.net The piperidine ring itself is a prevalent motif in numerous pharmaceuticals and alkaloids, highlighting the importance of this heterocyclic system. tandfonline.comnih.gov

The synthesis of piperidine-2,4-diones can be achieved through various methods, including traditional carbonyl compound transformations and more novel approaches like anionic enolate rearrangements. rsc.orgresearchgate.net One notable method is the Dieckmann cyclization, which offers a flexible route to variously substituted piperidine-2,4-diones. researchgate.net The versatility of this scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's properties for specific applications. solubilityofthings.com

Significance of the Tert Butyl Substituent in Molecular Design and Reactivity

The incorporation of a tert-butyl group onto the nitrogen atom of the piperidine-2,4-dione ring profoundly influences the molecule's properties and reactivity. The tert-butyl group is renowned for its steric bulk, a feature widely exploited in organic chemistry to provide kinetic stabilization to molecules. researchgate.netwikipedia.org This "tert-butyl effect" can direct the course of chemical reactions by sterically hindering certain reaction pathways. researchgate.net

In the context of molecular design, the tert-butyl group can enhance the lipophilicity of a compound, which can impact its pharmacokinetic profile. acs.org While high lipophilicity can sometimes present challenges such as low solubility, it is a desirable trait in certain applications, including agrochemicals. acs.org Furthermore, the tert-butyl group can act as a steric shield, protecting nearby functional groups from enzymatic degradation and thereby increasing the metabolic stability of a drug candidate. researchgate.nethyphadiscovery.com This strategic placement of a bulky group can also enhance the potency and specificity of a molecule for its biological target. hyphadiscovery.com For instance, the tert-butylcarboxamide moiety in the HIV protease inhibitor nelfinavir (B1663628) is crucial for its binding affinity. hyphadiscovery.com

The tert-butyl group also serves as an acid-labile protecting group for amines, a common strategy in multi-step organic synthesis. wikipedia.org This allows for the selective modification of other parts of the molecule before the nitrogen is deprotected under acidic conditions.

Historical Development and Emerging Research Trajectories Concerning 1 Tert Butylpiperidine 2,4 Dione

De Novo Synthetic Routes to the this compound Core

The construction of the this compound core can be approached through several synthetic strategies, primarily involving the formation of the heterocyclic ring followed by or incorporating the installation of the tert-butyl group.

Cyclization Reactions in the Formation of the Piperidine-2,4-dione Ring

A primary method for constructing the piperidine-2,4-dione ring system is through intramolecular cyclization reactions, with the Dieckmann cyclization being a prominent example. researchgate.netcore.ac.uk This reaction typically involves the base-mediated intramolecular condensation of an amido-diester to form a β-keto ester, which upon hydrolysis and decarboxylation, yields the desired piperidine-2,4-dione. rsc.orgepa.gov

A general synthetic pathway can commence with the reaction of a β-keto ester with ammonium (B1175870) acetate (B1210297) to form a vinylogous carbamate (B1207046). core.ac.uk Subsequent reduction of the carbamate yields a β-amino ester, which is then acylated with a malonate derivative to produce an amido-diester. core.ac.uk This intermediate undergoes Dieckmann cyclization, followed by hydrolysis and decarboxylation, to afford the piperidine-2,4-dione ring. core.ac.uk The reaction conditions for the cyclization step are crucial and often employ strong bases like sodium methoxide (B1231860) in methanol. core.ac.uk

| Step | Reagents and Conditions | Product | Reference |

| 1. Vinylogous Carbamate Formation | β-keto ester, Ammonium acetate, Acetic acid | Vinylogous carbamate | core.ac.uk |

| 2. Reduction | Sodium triacetoxyborohydride | β-amino ester | core.ac.uk |

| 3. Acylation | Monomethyl malonate, EDC, HOBt | Amido-diester | core.ac.uk |

| 4. Cyclization/Decarboxylation | Sodium methoxide, Methanol, then wet Acetonitrile | Piperidine-2,4-dione | core.ac.uk |

N-Alkylation Approaches for tert-Butyl Group Installation

The tert-butyl group can be introduced onto the nitrogen atom of a pre-formed piperidine-2,4-dione ring via N-alkylation. This approach offers a direct method to the target compound if the unsubstituted piperidine-2,4-dione is readily available. The nitrogen of the lactam is nucleophilic and can react with a suitable tert-butylating agent.

Alternatively, the synthesis can start with tert-butylamine (B42293). For instance, the addition of tert-butylamine to an α,β-unsaturated ester would yield a β-amino ester with the tert-butyl group already in place. rsc.orgepa.gov This intermediate can then be acylated with a malonate derivative and subsequently cyclized as described in the Dieckmann condensation approach. rsc.orgepa.gov This method integrates the N-alkylation step at the beginning of the synthetic sequence.

Another strategy involves the use of a Boc-protecting group on a piperidine precursor, which can be cleaved and subsequently alkylated. For example, a piperidine-4-spiro-5'-hydantoin can be protected with a Boc group, which can later be manipulated to install the tert-butyl group. orgsyn.org

Multicomponent Reactions Towards this compound

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like piperidine derivatives in a single step, enhancing atom economy and reducing synthetic steps. researchgate.netnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied.

For instance, a one-pot, four-component reaction has been described for the synthesis of highly functionalized piperidines from aromatic aldehydes, aromatic amines, and β-keto esters. researchgate.net Conceptually, a similar reaction could be envisioned using tert-butylamine, an appropriate aldehyde, and a β-dicarbonyl compound to construct the piperidine-2,4-dione scaffold. Another multicomponent approach involves the reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and piperidine to form piperidinium (B107235) salts of bis-naphthoquinones. tubitak.gov.tr This highlights the utility of piperidine derivatives as components in MCRs.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, leading to a diverse range of derivatives.

Regioselective Functionalization at C-3 and C-5 Positions

The C-3 and C-5 positions of the piperidine-2,4-dione ring are particularly amenable to functionalization due to the presence of the adjacent carbonyl groups which activate the α-protons.

Alkylation at the C-3 position is a common transformation. For example, N-phenethylpiperidine-2,4-dione can be alkylated with methyl iodide in the presence of potassium carbonate in DMSO to yield the 3,3-dimethyl derivative. rsc.orgepa.gov This method is applicable to other alkylating agents as well. rsc.orgepa.gov The use of a base is essential to deprotonate the C-3 position, forming a nucleophilic enolate that reacts with the electrophilic alkylating agent.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

| N-phenethylpiperidine-2,4-dione | Methyl iodide | K2CO3 / DMSO | 3,3-Dimethyl-N-phenethylpiperidine-2,4-dione | rsc.orgepa.gov |

| 6-substituted piperidine-2,4-dione | Methyl iodide | K2CO3 / Methanol | 3,3-Dimethyl-6-substituted piperidine-2,4-dione | core.ac.uk |

Selective Reductions and Oxidations within the Dione System of this compound

The dione system of this compound offers multiple sites for reduction and oxidation, allowing for the synthesis of a variety of derivatives.

Selective reduction of one of the carbonyl groups can lead to the formation of 4-hydroxypiperidin-2-ones. For example, the reduction of an enantiopure 6-substituted piperidine-2,4-dione with zinc borohydride (B1222165) yields the corresponding 4-hydroxypiperidinone. core.ac.uk A more comprehensive reduction of a related dione, 4-(2-bromophenyl)piperidine-2,6-dione, to the corresponding piperidine has been achieved using sodium borohydride and boron trifluoride etherate. google.com

Reductive amination of the 4-keto group is also a viable strategy. Treatment of piperidine-2,4-diones with an amine, such as aniline, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in buffered methanol, affords the corresponding 4-amino-2-piperidones. rsc.orgepa.gov

| Starting Material | Reagent(s) | Product | Reference |

| (R)-6-substituted piperidine-2,4-dione | Zinc borohydride | (R)-4-Hydroxy-6-substituted-piperidin-2-one | core.ac.uk |

| 4-(2-Bromophenyl)piperidine-2,6-dione | NaBH4 / BF3·OEt2 | 4-(2-Bromophenyl)piperidine | google.com |

| Piperidine-2,4-dione | Aniline, NaBH3CN | 4-Anilino-2-piperidone | rsc.orgepa.gov |

Substitutions and Transformations at the Piperidine Nitrogen of this compound

The 1-tert-butyl group in this compound presents considerable stability, rendering substitutions and transformations at the piperidine nitrogen a significant chemical challenge. The tertiary alkyl-nitrogen bond is robust and not susceptible to the mild cleavage conditions typically used for common nitrogen-protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Research specifically detailing the de-tert-butylation or substitution of the N-tert-butyl group on the piperidine-2,4-dione ring is limited. However, inferences can be drawn from broader lactam and amine chemistry. Transformations would likely require harsh reaction conditions that could compromise the integrity of the dione functionality. For instance, strong acidic conditions, sometimes used for the cleavage of t-butyl groups from other molecular frameworks, could potentially protonate and cleave the N-C bond. acs.org

Alternatively, strategies involving the regioselective ring-opening of the lactam moiety could provide a pathway for modifying the nitrogen substituent. Studies on the C-N bond cleavage of lactams, often for peptide synthesis, show that the endocyclic amide bond can be susceptible to nucleophilic attack under specific, often metal-free and solvent-free, conditions. nih.govscispace.com While these methods have been optimized for N-acyl or N-Boc protected lactams, they suggest a potential, albeit unexplored, route for the transformation of the this compound system. Such a strategy would involve ring-opening, modification at the nitrogen, and subsequent ring-closure.

Stereoselective Synthesis of Chiral Derivatives of this compound

The creation of chiral derivatives of this compound is of significant interest for developing new chemical entities with potential biological activity. The introduction of stereocenters onto the piperidine ring can be achieved through various asymmetric synthesis strategies. These approaches primarily focus on controlling the stereochemical outcome of reactions that either form the heterocyclic ring itself or modify the existing scaffold.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the tools to produce enantiomerically enriched or pure forms of chiral molecules. For the this compound framework, this involves creating one or more stereocenters at positions 3, 5, or 6 of the piperidine ring. The primary methods to achieve this include the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction, and organocatalysis, which employs small chiral organic molecules to catalyze a reaction enantioselectively. wikipedia.orgyork.ac.uk

A notable approach for synthesizing related chiral piperidine-2,4-diones involves a Dieckmann cyclization of a prochiral precursor. ucl.ac.uk This intramolecular condensation is a powerful method for forming the six-membered ring, and its stereochemical course can be influenced by chiral elements integrated into the substrate.

Chiral Auxiliary and Organocatalysis Strategies

Chiral Auxiliary Strategies

The use of a chiral auxiliary is a well-established and powerful strategy in asymmetric synthesis. sigmaaldrich.com The auxiliary is a chiral moiety that is covalently attached to the substrate. It exerts steric and/or electronic influence to force a reaction to proceed with a high degree of diastereoselectivity. After the desired chiral center has been created, the auxiliary is cleaved and can often be recovered.

A key example in the synthesis of chiral piperidine-2,4-diones is the use of Davies' chiral auxiliary, a derivative of (R)-α-methylbenzylamine. ucl.ac.ukresearchgate.net Research has shown that a regioselective Dieckmann cyclization can be controlled by such an auxiliary to afford 6-substituted piperidine-2,4-diones with high enantioselectivity. researchgate.net In this approach, an acyclic diester precursor, which already contains the chiral auxiliary on the nitrogen atom, is treated with a base to induce an intramolecular cyclization. The chiral auxiliary directs the formation of one specific enantiomer of the cyclic product.

Another powerful class of chiral auxiliaries is the N-tert-butanesulfinyl imines, developed by Ellman. This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including piperidines. acs.orgnih.gov While not yet reported specifically for this compound, one could envision a strategy where a precursor containing an N-tert-butanesulfinyl group undergoes a diastereoselective reaction, followed by cyclization and subsequent replacement of the sulfinyl group with the desired tert-butyl group to yield the final chiral product.

| Auxiliary Strategy | Key Reaction | Precursor Type | Product | Stereoselectivity | Reference |

| Davies' Auxiliary | Dieckmann Cyclization | Acyclic diester with chiral amine | 6-Substituted Piperidine-2,4-diones | High enantioselectivity | ucl.ac.uk, researchgate.net |

| N-tert-butanesulfinyl imine | Decarboxylative Mannich Reaction | β-keto acid and chiral N-sulfinyl imine | Precursors to cis-2,6-disubstituted piperidin-4-ones | High diastereoselectivity | acs.org |

Organocatalysis Strategies

Organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. It utilizes small, purely organic molecules to catalyze chemical transformations enantioselectively. rsc.org Common organocatalytic activation modes include the formation of chiral enamines or iminium ions.

While direct organocatalytic methods for the asymmetric synthesis of this compound are not extensively documented, the principles of organocatalysis can be readily applied. For example, a potential strategy could involve the asymmetric Michael addition of a nucleophile to a hypothetical α,β-unsaturated derivative, such as 1-tert-butyl-5-en-piperidine-2,4-dione. A chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether, could catalyze this reaction to install a substituent at the 5-position with high enantioselectivity.

Furthermore, organocatalytic cascade reactions represent a highly efficient method for constructing complex chiral molecules from simple precursors in a single operation. Researchers have developed organocatalytic cascade reactions to synthesize fused piperidine derivatives with excellent stereocontrol. acs.org A similar cascade, perhaps a Michael-Henry or Michael-Mannich sequence, could be designed to construct the chiral this compound ring system from acyclic starting materials. For instance, a proline-catalyzed cascade between an aldehyde, an amine, and a suitable four-carbon component could potentially assemble the piperidine ring stereoselectively. acs.org

Enolization and Tautomerism Studies of the Dione System in this compound.

The 1,3-dicarbonyl system within this compound allows for keto-enol tautomerism, an equilibrium between the dione form and its corresponding enol isomers. pressbooks.pub Generally, for monocarbonyl compounds, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, the presence of a second carbonyl group in a 1,3-relationship can significantly stabilize the enol tautomer. libretexts.orgresearchgate.net This stabilization arises from two key factors: the formation of a conjugated system between the carbon-carbon double bond of the enol and the remaining carbonyl group, and the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. libretexts.orgresearchgate.net

The tautomerization process can be catalyzed by either acid or base. pressbooks.pub

Acid-catalyzed enolization involves the initial protonation of one of the carbonyl oxygens, followed by the removal of a proton from the alpha-carbon by a weak base. pressbooks.pubyoutube.com

Base-catalyzed enolization proceeds through the deprotonation of the alpha-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. pressbooks.pub

For asymmetrical ketones, multiple enol tautomers can exist. libretexts.org In the case of this compound, enolization can occur towards either the C3 or C5 position. The relative stability of these enols would be influenced by factors such as the degree of substitution of the enol double bond.

The acidity of the α-hydrogens in dicarbonyl compounds is notably higher than in monocarbonyl compounds, facilitating enolate formation. pdx.edu For instance, the pKa of a typical 1,3-diketone is around 9, making it significantly more acidic than a simple ketone. pdx.edu This increased acidity in this compound is due to the ability of the resulting enolate to delocalize the negative charge over both oxygen atoms and the alpha-carbon, leading to greater stability. youtube.com

Table 1: Comparison of Keto-Enol Tautomerism in Different Carbonyl Systems

| Compound | Predominant Tautomer | Approximate % Enol at Equilibrium | Stabilizing Factors for Enol Form |

| Cyclohexanone | Keto | ~0.0001% | Minimal |

| 2,4-Pentanedione | Enol | ~76-85% pressbooks.publibretexts.org | Conjugation, Intramolecular Hydrogen Bonding libretexts.orgresearchgate.net |

| 2,4-Cyclohexadienone | Enol (Phenol) | ~100% | Aromaticity libretexts.org |

| This compound | Keto (likely) | Not specifically reported, but expected to be lower than acyclic 1,3-diones | Ring constraints may affect planarity for optimal conjugation. |

Nucleophilic and Electrophilic Reactions involving this compound.

The presence of both electrophilic carbonyl carbons and nucleophilic alpha-carbons (in the enol or enolate form) allows this compound to participate in a variety of reactions.

The carbonyl carbons in the dione system are electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.compressbooks.pub They are susceptible to attack by nucleophiles in what is known as nucleophilic addition. masterorganicchemistry.comlibretexts.org This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org

The reactivity of aldehydes and ketones towards nucleophilic addition is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater partial positive charge on the carbonyl carbon. pressbooks.pub In this compound, the two carbonyl groups at positions 2 and 4 will exhibit different reactivities based on their local electronic and steric environments.

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add irreversibly to the carbonyl groups. masterorganicchemistry.compressbooks.pub Weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. pressbooks.pub

The alpha-carbons (C3 and C5) of this compound possess acidic protons and can be deprotonated by a suitable base to form a nucleophilic enolate. youtube.commsu.edu This enolate can then react with various electrophiles in alpha-substitution reactions. pdx.edumsu.edu

Common reactions at the alpha-carbon include:

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the alpha-position. youtube.com The choice of base is crucial to ensure complete enolate formation without competing nucleophilic attack at the carbonyl centers. Sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for this purpose. youtube.com

Halogenation: In the presence of acid or base, the dione can undergo halogenation at the alpha-carbon via an enol or enolate intermediate. pdx.edumsu.edu

Aldol-type reactions: The enolate of this compound can act as a nucleophile and add to the carbonyl group of another molecule (or intramolecularly) in an aldol (B89426) addition reaction, forming a β-hydroxy carbonyl compound. youtube.comlibretexts.org

The enolate anion is an ambident nucleophile, meaning it can react at either the alpha-carbon or the oxygen atom. libretexts.org Generally, reaction at the carbon is favored, leading to C-alkylation.

Rearrangement Reactions Involving the this compound Framework.

The piperidine-2,4-dione framework can potentially undergo several types of rearrangement reactions, often initiated by the formation of reactive intermediates such as carbocations or by the involvement of the carbonyl groups.

One notable rearrangement applicable to cyclic ketones is the Baeyer-Villiger oxidation . wiley-vch.de This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxy acid or hydrogen peroxide. wiley-vch.de The mechanism proceeds through a Criegee intermediate, followed by the migration of an alkyl or aryl group. beilstein-journals.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de In the case of this compound, this reaction could lead to the formation of a lactone, with the regioselectivity of the oxygen insertion depending on which side of the carbonyl group has a higher migratory aptitude.

Carbocation rearrangements, such as Wagner-Meerwein rearrangements , could occur if a carbocation is generated in the vicinity of the piperidine ring, for instance, during reactions involving the loss of a leaving group. msu.edu These rearrangements involve a 1,2-shift of a hydride, alkyl, or aryl group to form a more stable carbocation. masterorganicchemistry.com

Role of the tert-Butyl Group in Directing Reaction Pathways and Stereoselectivity of this compound.

The tert-butyl group attached to the nitrogen atom plays a crucial role in influencing the reactivity and stereoselectivity of reactions involving this compound.

The most significant influence of the tert-butyl group is its steric bulk . wikipedia.org This bulkiness can hinder the approach of reagents to certain faces of the molecule, thereby directing reactions to occur from the less sterically encumbered side. This steric hindrance can lead to high diastereoselectivity in reactions such as nucleophilic additions to the carbonyl groups or electrophilic attack on the enolate. researchgate.net For instance, in the reduction of a substituted cyclohexanone, the approach of the hydride reagent is often directed by bulky substituents, leading to the preferential formation of one diastereomer. academie-sciences.fr

The Thorpe-Ingold effect, which describes how bulky substituents can influence reaction rates and equilibria in cyclization reactions, is another manifestation of the steric influence of the tert-butyl group. wikipedia.org While not a cyclization, the conformational rigidity imposed by the tert-butyl group can affect the accessibility of different reactive sites within the molecule.

In terms of stereoselectivity, the presence of a bulky group like tert-butyl can lock the piperidine ring into a specific conformation, which in turn can dictate the facial selectivity of reactions at the prochiral carbonyl centers or the alpha-carbons. researchgate.net If a nucleophile attacks a carbonyl group, the bulky tert-butyl group will likely favor attack from the face opposite to it, leading to a specific stereoisomer. libretexts.orgkhanacademy.org

Table 2: Summary of Potential Reactions and the Influence of the Tert-butyl Group

| Reaction Type | Reactive Site(s) | Key Intermediates | Potential Role of Tert-butyl Group |

| Enolization | α-carbons (C3, C5) | Enol, Enolate | May influence the equilibrium between different enol forms due to steric interactions. |

| Nucleophilic Addition | Carbonyl carbons (C2, C4) | Tetrahedral alkoxide | Steric hindrance directs nucleophilic attack to the less hindered face, enhancing stereoselectivity. wikipedia.org |

| α-Alkylation | α-carbons (C3, C5) | Enolate | Directs the approach of the electrophile, potentially leading to diastereoselective alkylation. |

| Baeyer-Villiger Oxidation | Carbonyl carbons (C2, C4) | Criegee intermediate | May influence the rate and regioselectivity of the rearrangement based on steric hindrance around the carbonyls. |

| Carbocation Rearrangement | Adjacent to a carbocation center | Carbocation | Can influence the stability of nearby carbocations and the migratory aptitude of adjacent groups. |

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butylpiperidine 2,4 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Tert-butylpiperidine-2,4-dione, providing unambiguous assignment of proton (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the tert-butyl group protons typically appear as a sharp singlet around 1.4 ppm. The protons on the piperidine (B6355638) ring exhibit characteristic multiplets. For instance, in related piperidine structures, the axial and equatorial protons on the same carbon are magnetically non-equivalent and show geminal coupling. Furthermore, vicinal coupling between adjacent protons provides information about the dihedral angles and thus the conformation of the ring.

¹³C NMR spectroscopy offers direct information about the carbon skeleton. bhu.ac.in The carbonyl carbons of the dione (B5365651) functionality are typically observed in the downfield region of the spectrum, around 160–170 ppm for quinazoline-diones, which are structurally related. The quaternary carbon of the tert-butyl group and the methyl carbons will also have distinct chemical shifts. The number of signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, providing a valuable tool for confirming the molecular symmetry. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 (s, 9H) | ~28 |

| C(CH₃)₃ | - | ~58 |

| CH₂ (C3) | Multiplet | ~40 |

| CH₂ (C5) | Multiplet | ~50 |

| CH₂ (C6) | Multiplet | ~45 |

| C=O (C2) | - | ~170 |

| C=O (C4) | - | ~205 |

Note: These are approximate values and can be influenced by solvent and temperature.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of this compound.

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione. In similar dione-containing heterocyclic compounds, these bands typically appear in the region of 1646–1747 cm⁻¹. mdpi.com The presence of two distinct carbonyl bands would suggest asymmetric and symmetric stretching modes. The C-N bond stretching vibration of the tertiary amine within the piperidine ring will also be observable. Additionally, the various C-H stretching and bending vibrations of the tert-butyl group and the methylene (B1212753) groups of the piperidine ring will be present in the spectrum. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds, complements IR spectroscopy. It is particularly useful for observing the symmetric vibrations of the carbon skeleton and the C-C bonds of the tert-butyl group.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (Amide) | ~1680 | Weak |

| C=O Stretch (Ketone) | ~1720 | Weak |

| C-N Stretch | ~1100-1200 | Moderate |

| C-H Stretch (tert-butyl) | ~2960 | Strong |

| CH₂ Bending | ~1450 | Moderate |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques is expected to follow characteristic pathways. A prominent fragmentation would be the loss of a tert-butyl group, resulting in a stable carbocation. Cleavage of the piperidine ring, particularly alpha to the carbonyl groups or the nitrogen atom, would also be expected, leading to various fragment ions. The analysis of these fragmentation patterns provides a roadmap of the molecule's connectivity.

Isotopic profiling, particularly through the use of stable isotope labeling (e.g., with deuterium), can be employed to elucidate fragmentation mechanisms and differentiate between isomeric structures. nih.gov For example, selective deuteration of the piperidine ring can help track the fate of specific hydrogen atoms during fragmentation.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the crystal packing. These interactions can include weak C-H···O hydrogen bonds between the methylene protons of the piperidine ring and the carbonyl oxygen atoms of neighboring molecules. nih.govresearchgate.net The presence and geometry of these interactions are crucial for understanding the supramolecular assembly in the solid state. mdpi.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives of this compound

While this compound itself is achiral, the introduction of chiral centers into the molecule would give rise to optical activity, which can be studied using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are highly sensitive to the stereochemistry of molecules. yale.eduwikipedia.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light. yale.edu For a chiral derivative of this compound, the electronic transitions associated with the carbonyl chromophores would exhibit CD signals, known as Cotton effects. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the chiral centers. In some cases, induced circular dichroism (ICD) can be observed when an achiral chromophore is perturbed by a chiral environment. d-nb.info

ORD spectroscopy measures the variation of optical rotation with the wavelength of light. wikipedia.orgslideshare.netnumberanalytics.com The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), provides valuable information about the stereochemistry of the molecule. slideshare.net The combination of CD and ORD studies on chiral derivatives can be a powerful tool for assigning their absolute configuration and studying their conformational dynamics in solution. researchgate.net

Computational Chemistry and Theoretical Studies on 1 Tert Butylpiperidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations could elucidate the electronic structure of 1-tert-butylpiperidine-2,4-dione by determining key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity.

While no specific DFT studies on this compound have been found, research on related piperidine-2,4-dione analogues suggests that DFT methods are employed to investigate molecular geometries and electronic properties. researchgate.net For instance, in studies of other heterocyclic compounds, DFT has been used to calculate Mulliken atomic charges, which provide insight into the charge distribution across the molecule. researchgate.net

A hypothetical DFT study on this compound would likely involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. Subsequent calculations would yield the HOMO and LUMO energies and their spatial distributions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative due to the absence of published data and does not represent actual research findings.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 3.2 D | Provides information about the overall polarity of the molecule. |

Ab Initio Methods for Energy Landscape Exploration.

Ab initio methods, which are based on first principles without empirical parameters, could provide a more rigorous exploration of the energy landscape of this compound. These methods are computationally more intensive than DFT but can offer higher accuracy for certain properties.

No specific ab initio studies on this compound are currently available. Such a study would be valuable for benchmarking the results from DFT calculations and for exploring excited states and more complex electronic phenomena.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat forms. The bulky tert-butyl group on the nitrogen atom is expected to have a significant influence on the preferred conformation.

Conformational analysis of related compounds, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which showed a preference for the aromatic ring in an axial position. nih.gov Computational conformational analysis of this compound would likely involve systematically exploring the potential energy surface to identify all stable conformers and their relative energies.

Molecular dynamics (MD) simulations could provide a dynamic picture of the conformational flexibility of this compound in different environments, such as in solution. MD simulations track the atomic motions over time, offering insights into how the molecule explores its conformational space. To date, no MD simulation studies specifically targeting this compound have been published.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the compound. For this compound, theoretical predictions of its NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly beneficial.

Calculations of NMR chemical shifts are a common application of DFT. While no such data exists for the target molecule, studies on other piperidine derivatives have successfully used computational methods to aid in the interpretation of experimental NMR spectra. Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. These predicted spectra can help in assigning the vibrational modes observed in experimental IR spectroscopy.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes and is not based on published experimental or computational data.)

| Spectroscopy | Predicted Feature | Hypothetical Wavenumber/Chemical Shift |

| IR | C=O stretching (amide) | ~1720 cm⁻¹ |

| IR | C=O stretching (ketone) | ~1700 cm⁻¹ |

| ¹³C NMR | C=O (amide) | ~175 ppm |

| ¹³C NMR | C=O (ketone) | ~205 ppm |

| ¹³C NMR | Quaternary C (tert-butyl) | ~60 ppm |

| ¹H NMR | CH₂ (adjacent to N) | ~3.5 ppm |

Reaction Mechanism Elucidation via Transition State Modeling

Understanding the reactivity of this compound involves studying the mechanisms of its potential reactions. Transition state modeling is a powerful computational tool for this purpose. By locating the transition state structure and calculating its energy, one can determine the activation energy of a reaction and gain insight into the reaction pathway.

For example, the Dieckmann cyclization is a common method for synthesizing piperidine-2,4-dione derivatives. researchgate.net Computational modeling of this reaction for the synthesis of this compound could provide a detailed understanding of the reaction mechanism and factors influencing the yield and regioselectivity. However, no such specific studies have been reported in the literature. Research on other systems has demonstrated the utility of transition state modeling in understanding reaction mechanisms. researchgate.net

While the framework for a comprehensive computational analysis of this compound is well-established within the field of theoretical chemistry, the specific application to this molecule is conspicuously absent from published research. The outlined areas—DFT and ab initio calculations, conformational analysis and molecular dynamics, spectroscopic prediction, and reaction mechanism modeling—represent fertile ground for future investigation. The generation of such data would not only provide a fundamental understanding of this particular compound but also contribute to the broader knowledge of substituted piperidine-2,4-dione systems, which are relevant in medicinal chemistry and natural product synthesis. researchgate.net

Role of 1 Tert Butylpiperidine 2,4 Dione As a Versatile Synthon in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The piperidine-2,4-dione core is a versatile scaffold for the synthesis of various nitrogen-containing heterocycles. openmedicinalchemistryjournal.com Its multiple reactive sites—the acidic methylene (B1212753) protons alpha to the carbonyl groups and the carbonyls themselves—allow for selective functionalization, paving the way for diverse molecular architectures. rsc.org

Synthesis of Fused Ring Systems incorporating the 1-Tert-butylpiperidine-2,4-dione Moiety

The construction of fused ring systems is a cornerstone of complex molecule synthesis, often leading to compounds with significant biological activity. The piperidine-2,4-dione framework can be elaborated into fused systems through various cyclization strategies. For instance, domino reactions involving arylaldehydes and N-substituted β-ketoamides can lead to highly functionalized spiropiperidine-2,4-diones in a one-pot synthesis. lnu.edu.cn These reactions proceed through a tandem sequence of aldol (B89426) condensation, intramolecular aza-Michael addition, and further Michael addition, creating multiple stereocenters and complex spirocyclic systems. lnu.edu.cn

Another powerful strategy is the use of intramolecular cyclizations. Dieckmann cyclization of appropriately substituted N-acyl amino esters is a classic and flexible method to form the piperidine-2,4-dione ring itself, which can then be a precursor to further annulations. researchgate.netcore.ac.uk Methodologies like ring-closing metathesis (RCM) and Diels-Alder reactions on derivatives of the piperidine-2,4-dione scaffold can be employed to build additional fused rings, leading to polycyclic structures containing a macrocycle. rsc.org

Precursor for Nitrogen-Containing Scaffolds in Target Molecule Synthesis

This compound and its analogues are valuable precursors for a diverse range of nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comacs.org The piperidine (B6355638) ring is a common feature in many natural products and synthetic compounds with potent biological activities. derpharmachemica.com

The reactivity of the dione (B5365651) allows for selective transformations. For example, N-Boc protected piperidine-2,4-dione can undergo regioselective γ-alkylation at the C-5 position. This reaction provides facile access to 5-substituted 2,4-dioxopiperidines, which are useful intermediates for new heterocyclic structures.

Table 1: Examples of Nitrogen-Containing Scaffolds from Piperidine-2,4-dione Derivatives

| Precursor Scaffold | Reaction Type | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| N-Boc-piperidine-2,4-dione | Regioselective γ-alkylation | 5-Alkyl-piperidine-2,4-dione | Kinase inhibitor synthesis | N/A |

| N-Boc-homoallylamines | Halocyclocarbamation / Enolate-isocyanate rearrangement | 6-Substituted-piperidine-2,4-diones | Asymmetric synthesis | researchgate.net |

| Piperidine-2,4-dione | Domino Reaction (with arylaldehydes) | Spiropiperidine-2,4-diones | Complex heterocyclic libraries | lnu.edu.cn |

Application in Natural Product Synthesis

The piperidine-2,4-dione moiety is a key structural element and a valuable intermediate in the synthesis of various natural products, particularly alkaloids. rsc.org The ability to introduce substituents with high stereocontrol makes it an attractive building block for asymmetric synthesis. rsc.org For example, enantioselective routes to 6-substituted piperidine-2,4-diones have been developed using chiral auxiliaries, providing access to chiral building blocks for natural product synthesis. core.ac.uk These substituted diones can be further transformed into key alkaloid skeletons like those found in Sedum alkaloids or congeners of anabasine. researchgate.netcore.ac.uk While direct use of this compound is not extensively documented, the principles established with other N-substituted derivatives are broadly applicable.

Utilization in Total Synthesis of Active Pharmaceutical Ingredients (APIs) Precursors

The synthesis of precursors for Active Pharmaceutical Ingredients (APIs) is a major focus of medicinal chemistry, and piperidine-based structures are ubiquitous in approved drugs. nih.govmdpi.com The piperidine-2,4-dione scaffold serves as a convenient platform for creating pharmaceutically relevant compounds. rsc.orgconsensus.app

A significant application is in the development of kinase inhibitors, a major class of targeted cancer therapies. nih.gov Research has shown that 5-substituted 2,4-dioxopiperidines, which can be prepared from precursors like N-protected piperidine-2,4-diones, are key intermediates for novel kinase inhibitors. Specifically, derivatives of piperidine-2,4-dione have been used in the synthesis of potent inhibitors of mitogen-activated protein kinase 2 (MK-2), which is implicated in inflammatory responses. rsc.org Furthermore, related structures like tert-butyl piperidine-carboxylate derivatives are used as intermediates in the synthesis of targeted protein degraders (PROTACs) and other kinase inhibitors.

Biological and Pharmacological Research Perspectives on 1 Tert Butylpiperidine 2,4 Dione Derivatives

Lead Identification and Optimization in Drug Discovery Programs Utilizing 1-Tert-butylpiperidine-2,4-dione Derivatives.

High-Throughput Screening (HTS) of Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. assay.worksdrugtargetreview.com For derivatives of this compound, HTS campaigns would involve screening a library containing thousands to millions of these compounds to identify "hits"—molecules that demonstrate a desired biological effect, such as inhibiting a key enzyme. drugtargetreview.com

The HTS process is typically automated, utilizing robotic systems and multi-well plates (e.g., 384- or 1,536-well formats) to test each compound's effect in a specific assay. drugtargetreview.com These assays are designed to produce a measurable signal, such as a change in color or fluorescence, that corresponds to the activity of the target protein. drugtargetreview.com For instance, derivatives could be screened against enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target in the pyrimidine (B1678525) biosynthesis pathway, where inhibition can be measured. nih.gov

Identifying a "hit" from the vast amount of data generated requires robust statistical methods. A common approach is to define a hit threshold based on the distribution of the data. This is often set at a certain number of standard deviations from the mean activity of all compounds, or more robustly, using the median and a normalized inter-quartile range (NIQR) to minimize the effect of outliers. assay.works For example, a hit might be defined as a compound whose activity is greater than the median plus three times the NIQR. assay.works

| Parameter | Description | Example Threshold | Rationale |

| Assay Type | Measurement of biological activity. | Enzymatic Inhibition Assay | To find compounds that block a specific enzyme's function. |

| Compound Library | A collection of diverse chemical structures. | Library of this compound analogs | To explore the structure-activity relationship around this core scaffold. |

| Hit Threshold | Statistical cutoff for identifying active compounds. | Activity > Median + 3*NIQR | A probabilistic method to distinguish true actives from assay noise and inactive compounds. assay.works |

| Confirmation | Re-testing initial hits to eliminate false positives. | Dose-response curve generation | To confirm the activity and determine the potency (e.g., IC50) of the hit compound. genome.gov |

This table illustrates the key parameters in a hypothetical High-Throughput Screening (HTS) campaign for this compound derivatives.

It is crucial to follow up initial single-concentration screens with more detailed studies, such as generating concentration-response curves, to confirm activity and rule out false positives that can arise from assay artifacts. drugtargetreview.comgenome.gov This quantitative HTS (qHTS) approach provides a more reliable profile of a compound's biological activity. genome.gov

Rational Design Based on Molecular Docking and Ligand-Target Interactions

In contrast to the broad search of HTS, rational drug design is a targeted approach that uses knowledge of a biological target's three-dimensional structure to design specific molecules that are likely to bind to it. nih.govnih.gov For derivatives of this compound, this process heavily relies on computational techniques like molecular docking. nih.gov

Molecular docking predicts the preferred orientation of a ligand (the derivative) when bound to a target protein, as well as the strength of the interaction (binding affinity). nih.govplos.org The process involves creating a 3D model of the target protein's binding site and then computationally fitting the derivative into this pocket. The software calculates a "docking score," often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger, more favorable interaction. nih.gov

Analysis of the docked pose reveals key ligand-target interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. For example, the carbonyl groups of the piperidine-2,4-dione ring could act as hydrogen bond acceptors. acs.org

Hydrophobic Interactions: Favorable interactions between nonpolar groups, such as the tert-butyl group, and hydrophobic pockets in the protein. acs.org

Aromatic Interactions: π-π stacking or other interactions involving aromatic rings, if present in the derivative. acs.org

This information guides the design of new derivatives. For instance, if docking shows that a specific part of the this compound molecule is near a particular amino acid residue, chemists can modify that part of the molecule to create a stronger interaction, thereby improving potency and selectivity for the target. nih.gov Studies on structurally related piperazine (B1678402) and piperidine (B6355638) derivatives have shown that the addition of groups like a tert-butyl or trifluoromethyl can significantly influence binding affinity and selectivity by engaging with specific hydrophobic or polar regions within the target's binding site. acs.org

| Derivative Modification | Target Residue (Example) | Predicted Interaction Type | Rationale for Design |

| Addition of a hydroxyl group | Serine (Ser), Threonine (Thr) | Hydrogen Bond | To form a strong, directional bond with the polar side chain of the amino acid. acs.org |

| Substitution with a phenyl ring | Tyrosine (Tyr), Phenylalanine (Phe) | Aromatic (π-π) Stacking | To engage in favorable stacking interactions with aromatic residues in the binding pocket. acs.org |

| Modification of the tert-butyl group | Valine (Val), Leucine (Leu), Isoleucine (Ile) | Hydrophobic Interaction | To optimize the fit within a nonpolar, hydrophobic pocket of the target protein. nih.govacs.org |

This table outlines hypothetical rational design strategies for modifying this compound based on predicted molecular interactions.

Prodrug Strategies and Bioavailability Enhancement through Chemical Modification of this compound

A significant challenge in drug development is ensuring that a biologically active compound can reach its target in the body in sufficient concentrations. This property, known as bioavailability, can be limited by factors like poor water solubility, low absorption, or rapid metabolism. A common and effective method to overcome these limitations is the prodrug approach. google.com

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo through enzymatic or chemical processes. For this compound, several prodrug strategies could be envisioned to enhance its pharmacokinetic profile. The piperidine-2,4-dione moiety itself presents opportunities for modification. For example, the dione (B5365651) carbonyl groups could be targets for esterification. vulcanchem.com The pH-dependent ring opening and closure of the dione moiety could also be leveraged in prodrug design. evitachem.com

Chemical modifications can be designed to:

Increase Water Solubility: Attaching a polar group, such as a phosphate, can significantly improve solubility, which is often a key factor for oral absorption of poorly soluble compounds. google.com

Improve Lipophilicity: For compounds that are too polar to effectively cross cell membranes, adding a lipophilic promoiety can enhance absorption.

Enhance Metabolic Stability: Modifications can be made to parts of the molecule that are susceptible to rapid breakdown by metabolic enzymes. For instance, cyclopropyl (B3062369) groups are known to resist metabolism. vulcanchem.com

Target Specific Tissues: A promoiety can be chosen that is cleaved by an enzyme predominantly found in the target tissue, leading to localized release of the active drug.

Patents related to piperidine derivatives describe various prodrug forms, including those that modify the piperidine nitrogen with a group like a tert-butoxycarbonyl (Boc) group, which can enhance stability during synthesis and modify properties. google.com By strategically modifying the this compound structure, researchers can create prodrugs with improved bioavailability, leading to more effective therapeutic agents. umich.edu

Future Research Directions and Emerging Opportunities in 1 Tert Butylpiperidine 2,4 Dione Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of piperidine (B6355638) derivatives is increasingly benefiting from the adoption of flow chemistry and other sustainable methodologies. nih.govnih.govresearchgate.net These approaches offer significant advantages over traditional batch processes, including enhanced safety, improved scalability, higher yields, and reduced waste generation. nih.gov For the synthesis of 1-Tert-butylpiperidine-2,4-dione and its derivatives, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and reproducible outcomes.

Future research in this area could focus on developing a continuous-flow synthesis of this compound. This might involve the adaptation of known synthetic routes, such as the Dieckmann cyclization of N-tert-butyl-β-amino esters with malonyl chlorides, to a flow reactor setup. core.ac.uk The use of immobilized reagents or catalysts within the flow system could further enhance the sustainability of the process by allowing for their easy separation and reuse. Moreover, electrochemistry in flow microreactors presents a green and efficient alternative for the synthesis of heterocyclic amines, a methodology that could be explored for the cyclization steps in the synthesis of piperidine-2,4-diones. nih.govresearchgate.net

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Superior heat exchange allows for rapid heating and cooling. | Enables precise temperature control for sensitive reaction steps, minimizing byproduct formation. |

| Mass Transfer | Enhanced mixing leads to faster reaction rates. | Can improve the efficiency of the cyclization and subsequent functionalization reactions. |

| Safety | Smaller reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. | Important when handling reactive intermediates and reagents. |

| Scalability | Production can be scaled up by running the reactor for longer periods. | Facilitates the generation of larger quantities for further research and development. organic-chemistry.org |

| Automation | Allows for automated control and optimization of reaction conditions. | Can lead to the rapid identification of optimal synthetic protocols for novel derivatives. |

Application in Materials Science and Supramolecular Chemistry

The rigid piperidine-2,4-dione scaffold, combined with the bulky tert-butyl group, makes this compound an interesting candidate for applications in materials science and supramolecular chemistry. The dione (B5365651) functionality offers hydrogen bonding capabilities, which can be exploited for the construction of well-ordered supramolecular architectures. acs.orgnih.gov The tert-butyl group, while sterically hindering, can influence the packing of molecules in the solid state and their self-assembly in solution.

Future research could explore the self-assembly properties of this compound and its derivatives. By introducing additional functional groups, it may be possible to create novel supramolecular polymers, gels, or liquid crystals. For instance, the incorporation of photoresponsive or electroactive moieties could lead to the development of "smart" materials with tunable properties. The dione moiety can also act as a ligand for metal coordination, opening up possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. researchgate.net The use of xanthene-1,8(2H)-dione as a building block in supramolecular chemistry highlights the potential of dione-containing heterocycles in this field. bg.ac.rs

Advanced Computational Modeling for Novel Derivative Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science. clinmedkaz.orgnih.gov For this compound, advanced computational techniques can be employed to predict the properties of novel derivatives and guide their synthesis. Molecular docking studies, for example, can be used to identify potential biological targets by simulating the binding of the molecule to the active sites of various proteins. nih.govnih.gov This in silico screening approach can significantly accelerate the discovery of new therapeutic applications.

Future research should leverage computational tools to design derivatives of this compound with enhanced biological activity or specific material properties. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed activity, allowing for the prediction of the potency of yet-unsynthesized compounds. Molecular dynamics simulations can provide insights into the conformational preferences of the piperidine-2,4-dione ring and the influence of the tert-butyl group on its dynamics, which can be crucial for understanding its interactions with biological targets or its self-assembly behavior. nih.gov

Table 2: Computational Approaches for the Design of this compound Derivatives

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting the binding mode and affinity of ligands to a protein's active site. | Identification of potential biological targets and lead optimization for improved binding. nih.govnih.gov |

| QSAR | Correlating chemical structure with biological activity. | Prediction of the activity of novel derivatives and prioritization of synthetic targets. |

| Molecular Dynamics | Simulating the motion of atoms and molecules over time. | Understanding conformational changes, binding stability, and self-assembly processes. nih.gov |

| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Prediction of spectroscopic properties, reactivity, and electronic properties for materials science applications. |

Exploration of New Biological Applications and Targets for this compound

The piperidine-2,4-dione scaffold is present in a number of biologically active compounds, including some with anti-hypoglycemic and neurokinin-1 (NK1) receptor antagonist activity. rsc.org The presence of the tert-butyl group on the nitrogen atom of this compound can significantly impact its pharmacokinetic and pharmacodynamic profile. This modification may lead to novel biological activities or improved properties for known targets.

Future research should focus on a broad screening of this compound and its derivatives against a wide range of biological targets. The unique structural features of this compound may lead to unexpected activities. For example, recent studies have highlighted the potential of substituted piperidine-2,6-dione derivatives in treating sickle cell disease and β-thalassemia by modulating the expression of the WIZ protein. acs.org It would be of interest to investigate whether this compound exhibits similar or other valuable biological effects. The piperidine moiety is a common fragment in drugs targeting the central nervous system, and therefore, exploring the neurological effects of this compound could also be a fruitful area of research. derpharmachemica.com Furthermore, the structural similarity to certain protein-protein interface mimics suggests that derivatives could be designed to disrupt specific protein interactions. acs.org

Challenges and Perspectives in Scaling Up Production for Research Purposes

A significant hurdle in the exploration of novel compounds is the ability to produce them in sufficient quantities for extensive research. The synthesis of substituted piperidine-2,4-diones can be challenging, often requiring multi-step procedures with purification at each stage. core.ac.uknumberanalytics.com Scaling up these processes from the milligram to the gram scale or beyond can present unforeseen difficulties, such as changes in reaction kinetics, heat transfer issues, and purification challenges.

Future efforts in this area should address the development of robust and scalable synthetic routes to this compound. This may involve the optimization of existing methods or the development of entirely new synthetic strategies. The adoption of flow chemistry, as discussed earlier, could be a key enabling technology for overcoming some of the challenges associated with scaling up. organic-chemistry.org Additionally, the development of purification methods that are amenable to large-scale production, such as crystallization or chromatography on a larger scale, will be crucial. Collaboration between academic research groups and contract research organizations (CROs) with expertise in process development and scale-up could be instrumental in making this compound and its derivatives more widely available to the scientific community.

Q & A

Q. What experimental designs validate the compound’s role in multi-target drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.